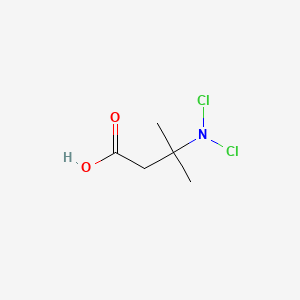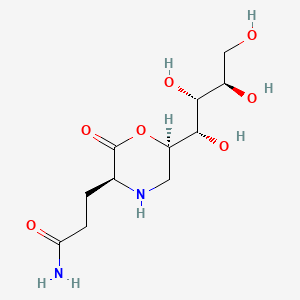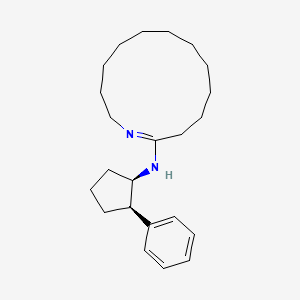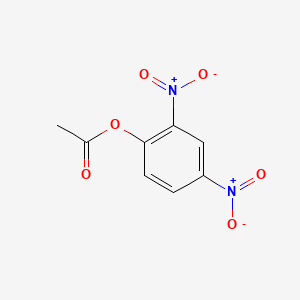
2,4-Dinitrophenyl acetate
説明
2,4-Dinitrophenyl acetate is a chemical compound with notable reactivity and applications in synthetic organic chemistry, particularly as an activating reagent in nucleotide synthesis. Its molecular structure and chemical properties have been extensively studied, leading to insights into its synthesis, molecular interactions, and applications in analytical chemistry.
Synthesis Analysis
The synthesis of 2,4-Dinitrophenyl acetate involves the activation of P(III) amides with nucleosides to give P(III) esters, demonstrating excellent yields. The efficiency of 2,4-Dinitrophenol as an activator in this context highlights its role in the design of new phosphitylating reagents, showcasing its utility in nucleotide synthesis (Dąbkowski, Tworowska, Michalski, & Cramer, 2000).
Molecular Structure Analysis
Ethyl bis-(2,4-dinitrophenyl) acetate's crystal structure reveals intramolecular interactions that mimic early stages of nucleophilic addition to carbonyl groups and Michael reactions. This detailed structural analysis, achieved through X-ray diffraction, illustrates the complex molecular geometry and electron distribution within the molecule (Ertaş, Ozturk, Wallis, & Watson, 1998).
Chemical Reactions and Properties
2,4-Dinitrophenyl acetate undergoes nucleophilic substitutions with sodium benzenethiolate in aqueous ethanol, leading to cleavage of both CCO–O and CAr–O bonds. This reactivity pattern underscores the compound's susceptibility to nucleophilic attack and its potential for diverse chemical transformations (Guanti, Dell'erba, Pero, & Cevasco, 1978).
科学的研究の応用
Nucleophilic Substitution Reactions
- Scientific Field: Chemistry, specifically Organic Chemistry .
- Summary of Application: 2,4-Dinitrophenyl acetate is used in nucleophilic substitution reactions. It reacts with hydrazine and methanol in a process known as hydrazinolysis .
- Methods of Application: The hydrazinolysis of 2,4-dinitrophenyl acetate in methanol proceeds exclusively through acyl-oxygen scission by a concerted mechanism. The process depends on the basicity of the leaving group and its steric hindrance as well as the possible intramolecular hydrogen bond in the transition state .
- Results or Outcomes: The reactions of 2,4-Dinitrophenyl Acetate with hydrazine obeyed pseudo-first-order rate constants (kobs). The large negative ΔS# value indicates a rigid transition state or great participation of methanol molecules in the activated complex .
Activating Reagent in Nucleotide Synthesis
- Scientific Field: Synthetic Organic Chemistry.
- Summary of Application: 2,4-Dinitrophenyl acetate is used as an activating reagent in nucleotide synthesis.
- Methods of Application: The synthesis of 2,4-Dinitrophenyl acetate involves the activation of P (III) amides with nucleosides to give P (III) esters, demonstrating excellent yields.
- Results or Outcomes: The efficiency of 2,4-Dinitrophenol as an activator in this context highlights its role in the design of new phosphitylating reagents, showcasing its utility in nucleotide synthesis.
Preparation of 2-Hydroxy-4-Nitrohenzonitrile
- Scientific Field: Synthetic Organic Chemistry .
- Summary of Application: 2,4-Dinitrophenylacetic acid, a derivative of 2,4-Dinitrophenyl acetate, is used in the preparation of 2-hydroxy-4-nitrohenzonitrile .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2,4-Dinitrophenylacetic acid in the synthesis process .
- Results or Outcomes: The outcome of this application is the successful synthesis of 2-hydroxy-4-nitrohenzonitrile, which is required for the synthesis of parabactin azide (a catecholamide siderophore photoaffinity label) .
Hydrolysis Promotion
- Scientific Field: Physical Chemistry.
- Summary of Application: 2,4-Dinitrophenyl acetate is involved in hydrolysis reactions.
- Methods of Application: A range of exchange-labile and non-labile metal-hydroxide species readily promote the hydrolyses of 2,4-dinitrophenyl acetate.
- Results or Outcomes: The outcome of this application is the successful promotion of hydrolysis reactions.
Preparation of Parabactin Azide
- Scientific Field: Synthetic Organic Chemistry .
- Summary of Application: 2,4-Dinitrophenylacetic acid, a derivative of 2,4-Dinitrophenyl acetate, is used in the preparation of parabactin azide, a catecholamide siderophore photoaffinity label .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2,4-Dinitrophenylacetic acid in the synthesis process .
- Results or Outcomes: The outcome of this application is the successful synthesis of parabactin azide .
Hydrolysis Promotion
- Scientific Field: Physical Chemistry.
- Summary of Application: 2,4-Dinitrophenyl acetate is involved in hydrolysis reactions.
- Methods of Application: A range of exchange-labile and non-labile metal-hydroxide species readily promote the hydrolyses of 2,4-dinitrophenyl acetate.
- Results or Outcomes: The outcome of this application is the successful promotion of hydrolysis reactions.
特性
IUPAC Name |
(2,4-dinitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLJWCAUSWULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063372 | |
| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Acros Organics MSDS] | |
| Record name | 2,4-Dinitrophenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Dinitrophenyl acetate | |
CAS RN |
4232-27-3 | |
| Record name | Phenol, 2,4-dinitro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4232-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DINITROPHENYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4-dinitro-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/917I71M979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



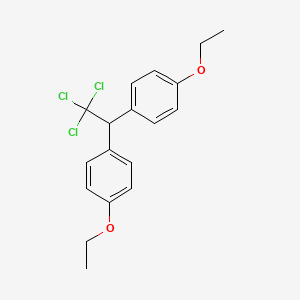

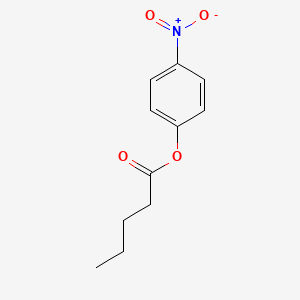
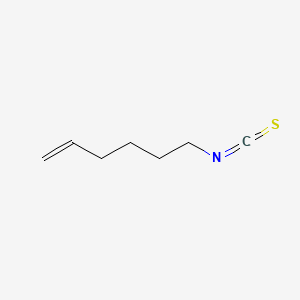
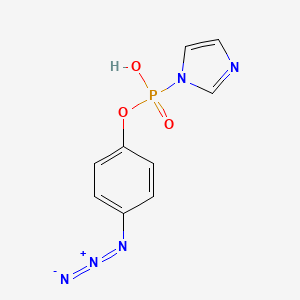
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)
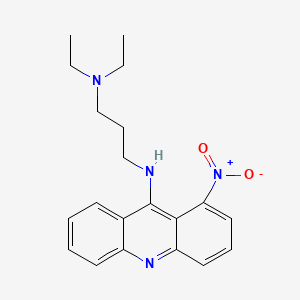

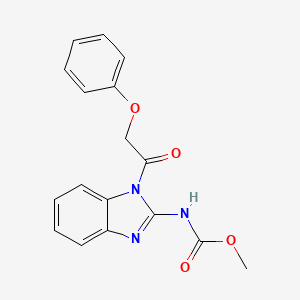
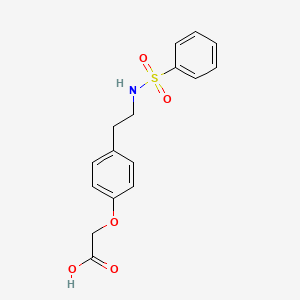
![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)
